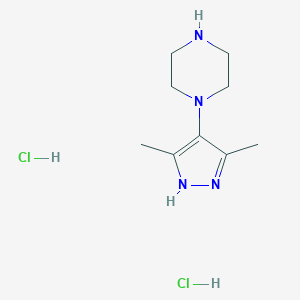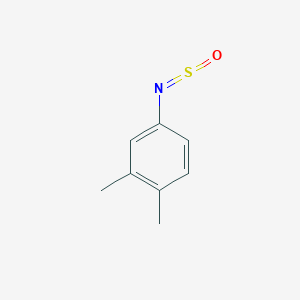
1,2-Dimethyl-4-(sulfinylamino)benzene
Descripción general
Descripción
1,2-Dimethyl-4-(sulfinylamino)benzene is a chemical compound with the molecular formula C8H9NOS and a molecular weight of 167.23 . It is also known by the synonym Benzenamine, 3,4-dimethyl-N-sulfinyl- .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two methyl groups and a sulfinylamino group attached . The exact positions of these groups on the benzene ring could not be found in the available resources.Aplicaciones Científicas De Investigación
1,2-Dimethyl-4-(sulfinylamino)benzene has a variety of scientific research applications. It has been used in the study of organic and inorganic chemistry, materials science, and biochemistry. It has also been used as a reagent in the synthesis of various compounds, including polymers and pharmaceuticals. Additionally, this compound has been used as a catalyst in the production of polyurethanes.
Mecanismo De Acción
The mechanism of action of 1,2-Dimethyl-4-(sulfinylamino)benzene is not yet fully understood. However, it is known that the sulfinylamino group of the compound is capable of forming strong hydrogen bonds with other molecules, allowing it to interact with a variety of substrates. Additionally, the dimethyl substitution of the benzene ring allows the compound to interact with a variety of substrates in a non-polar fashion.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have some antioxidant properties, which could potentially be beneficial in reducing oxidative stress. Additionally, this compound has been shown to inhibit the growth of certain bacteria and fungi, indicating potential antimicrobial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 1,2-Dimethyl-4-(sulfinylamino)benzene in lab experiments is its versatility. It can be used in a variety of reactions and can interact with a wide range of substrates. Additionally, its synthesis is relatively simple and can be performed in high yields. However, there are some limitations to using this compound in lab experiments. It is not soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, its reactivity can vary depending on the substrate and conditions, making it difficult to predict the outcome of a reaction.
Direcciones Futuras
There are a number of potential future directions for the use of 1,2-Dimethyl-4-(sulfinylamino)benzene. One potential direction is the development of new synthetic methods for the production of this compound and related compounds. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new therapeutic agents. Finally, research into the mechanism of action of this compound could lead to the development of new catalysts and reagents for use in organic and inorganic synthesis.
Propiedades
IUPAC Name |
1,2-dimethyl-4-(sulfinylamino)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c1-6-3-4-8(9-11-10)5-7(6)2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTCRAWAZUAMCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=S=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00821737 | |
| Record name | 1,2-Dimethyl-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00821737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60669-07-0 | |
| Record name | 1,2-Dimethyl-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00821737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




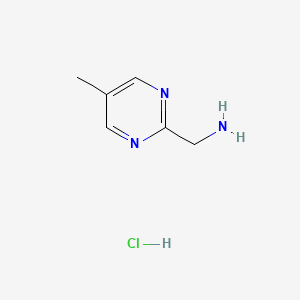

![3-Methyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride](/img/structure/B1430147.png)
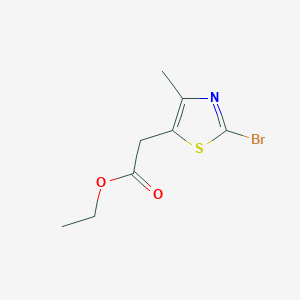
![4-Chloropyrazolo[1,5-A]pyrazine](/img/structure/B1430154.png)

![{[4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methyl}amine hydrochloride](/img/structure/B1430158.png)

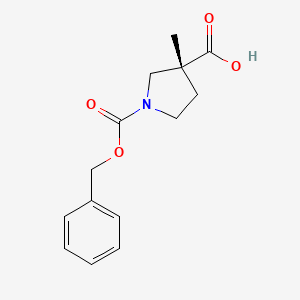
![3-{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol](/img/structure/B1430161.png)
![Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate](/img/structure/B1430162.png)

